5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-(1-acetylpyrrolidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-6-2-3-10(13)9-4-5-11(15)12-7-9/h4-5,7,10H,2-3,6H2,1H3,(H,12,15) |
InChI Key |
FJYYOTIXVMGBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs dichloromethane as a solvent and acetic anhydride as both an acetylating agent and proton scavenger. Key parameters include:
-
Temperature : 25–40°C for initial activation, followed by reflux at 60°C for cyclization.
-
Molar ratio : A 1:1.2 ratio of pyridinone to acetylpyrrolidine maximizes yield while minimizing side reactions.
-
Catalysis : Lewis acids such as ZnCl₂ (5 mol%) accelerate the reaction by coordinating to the carbonyl oxygen.
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 78 | 95 |
| Temperature (°C) | 60 | 82 | 97 |
| Catalyst (ZnCl₂) | 5 mol% | 85 | 98 |
This method achieves yields up to 85% but requires careful control of moisture to prevent hydrolysis of the acetyl group.
Cyclization of Enamino Malonates
Adapting the Zav'yalov pyrrole synthesis , researchers have developed a cyclization route using enamino malonate derivatives . For example, diethyl 2-(1-carboxyalkylaminomethylene)malonate undergoes acylative cyclization in the presence of acetic anhydride , forming the pyrrolidin-2-one ring.
Dakin-West-Type Reaction
In a notable variation, glutamine-derived enamino malonates cyclize to 5-acetylpyrrolidin-2-one intermediates via a Dakin-West mechanism. The reaction proceeds through a 1,3-oxazolium-5-olate (münchnone) intermediate, which undergoes [3+2] cycloaddition with acetylene derivatives to form the pyridinone ring.
Critical Observations :
-
Regioselectivity : Substituents on the malonate dictate ring size and substitution patterns.
-
Side Reactions : Competing pathways, such as isosuccinimide formation, reduce yields unless microwave irradiation (700 W, 8–12 min) is employed to accelerate kinetics.
Microwave-Assisted Synthesis
Microwave technology significantly enhances reaction efficiency, as demonstrated in the synthesis of related compounds like Palbociclib intermediates . Applying this to 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one:
Protocol and Advantages
-
Reactants : 1-(4-Amino-2-substituent-5-pyrimidinyl)ethanone and acetylacetic ester.
-
Conditions : 700 W irradiation for 8–10 minutes in dichloromethane.
-
Workup : Sequential washing with 10% sodium bicarbonate and saturated brine ensures high purity.
Table 2: Microwave vs. Conventional Heating
| Method | Time (min) | Yield (%) | Energy Use (kWh) |
|---|---|---|---|
| Conventional | 240 | 72 | 1.8 |
| Microwave | 10 | 88 | 0.3 |
Microwave synthesis reduces reaction times by >90% and improves yields by minimizing thermal degradation.
Post-Synthetic Acetylation
A modular approach involves synthesizing 5-(pyrrolidin-2-yl)pyridin-2(1H)-one followed by N-acetylation. This method separates ring formation and functionalization steps, enabling precise control over substitution patterns.
Acetylation Protocol
-
Reagents : Acetic anhydride (1.1 equiv) in anhydrous dichloromethane.
-
Conditions : Stirring at 25°C for 2 hours, followed by freeze-drying to isolate the product.
-
Yield : 91% with >99% purity after ion-exchange chromatography.
Advantages :
-
Compatibility with acid-sensitive substrates.
-
Scalability to multi-gram batches.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | High | 12.50 |
| Cyclization | 76 | 92 | Moderate | 18.20 |
| Microwave | 88 | 97 | High | 9.80 |
| Post-Synthetic Acetylation | 91 | 99 | High | 14.30 |
Microwave-assisted synthesis emerges as the most cost-effective and scalable route, though post-synthetic acetylation offers superior purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyridin-2(1H)-one scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one with key analogs, focusing on structural features, biological activity, and physicochemical properties.
Structural Analogues and Substituent Effects
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives
- Key Features : Piperazine-1-carbonyl substituent at position 3.
- Activity : These compounds act as potent, orally bioavailable eIF4A3-selective inhibitors. For example, compounds 1o and 1q showed improved ADMET profiles (e.g., solubility, metabolic stability) while maintaining sub-micromolar inhibitory potency against eIF4A3 (IC₅₀ < 100 nM) .
5-(Trifluoromethyl)pyridin-2(1H)-one Derivatives
- Key Features : Trifluoromethyl (CF₃) group at position 4.
- Activity: Derivatives like 2a (1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one) exhibit anti-fibrotic activity, while others (e.g., 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one) are multi-target agents for diabetic nephropathy, targeting pathways like TGF-β and NF-κB .
- Comparison : The CF₃ group enhances metabolic stability and lipophilicity, contrasting with the polar acetylpyrrolidinyl group, which may improve aqueous solubility.
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones
- Key Features : Benzoimidazole substituent at position 3.
- Activity: These compounds inhibit insulin-like growth factor 1 receptor (IGF-1R) with nanomolar potency. Amine-containing side chains at position 4 further enhance enzyme affinity .
- Comparison: The benzoimidazole moiety introduces planar aromaticity, favoring interactions with kinase ATP-binding pockets, unlike the non-aromatic acetylpyrrolidinyl group.
Kinase Inhibition
- c-Src Kinase Inhibitors : Pyridin-2(1H)-one derivatives with hydroxy-methoxybenzoyl substituents (e.g., compound 36 ) exhibit c-Src inhibition (IC₅₀ = 12.5 µM), comparable to standard inhibitors like PP2 .
- Hypothetical Activity of Target Compound : The acetylpyrrolidinyl group’s rigidity may limit binding to kinase active sites compared to bulkier substituents like benzoimidazole.
Physicochemical and ADMET Properties
| Property | This compound | 5-(Piperazine-1-carbonyl) Derivatives | 5-(Trifluoromethyl) Derivatives |
|---|---|---|---|
| LogP | Moderate (estimated) | Low to moderate | High (due to CF₃) |
| Solubility | Likely improved (polar acetyl group) | Enhanced via piperazine | Reduced (hydrophobic CF₃) |
| Metabolic Stability | Moderate | High (piperazine resists oxidation) | High (CF₃ blocks metabolism) |
Key Research Findings and Data Tables
Table 2. Structural and Functional Comparison
| Feature | This compound | 5-(Piperazine-1-carbonyl) Analogues | 5-(Trifluoromethyl) Analogues |
|---|---|---|---|
| Substituent Type | Rigid acetylpyrrolidinyl | Flexible piperazine | Hydrophobic CF₃ |
| Target Selectivity | Undetermined (hypothetical kinase/RNA helicase) | eIF4A3-selective | Multi-target (TGF-β, NF-κB) |
| Oral Bioavailability | Likely moderate | High (optimized in 1o/1q) | Moderate (high LogP) |
Biological Activity
5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one, also known by its CAS number 1352514-92-1, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 1352514-92-1
Structure
The compound consists of a pyridine ring substituted with an acetylpyrrolidine moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
Research indicates that this compound may exhibit various biological activities, including:
- Antidiabetic Effects : The compound has been studied for its potential role as a glucokinase activator, which is crucial in glucose metabolism and insulin regulation. This activity may provide therapeutic benefits for managing type 2 diabetes mellitus and associated complications such as diabetic retinopathy .
- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases .
Case Studies and Research Findings
- Antidiabetic Activity :
- Neuroprotection :
- Pharmacokinetics :
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with similar pyridine derivatives is presented below:
| Compound Name | CAS Number | Molecular Weight | Antidiabetic Activity | Neuroprotective Activity |
|---|---|---|---|---|
| This compound | 1352514-92-1 | 220.27 g/mol | Yes | Yes |
| 3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one | 1352482-40-6 | 192.26 g/mol | Yes | Limited |
| 5-(1-Acetylpiperidin-2-yl)-3-methylpyridin-2(1H)-one | 1352497-85-8 | 220.27 g/mol | Moderate | Yes |
Q & A
Q. What are the key synthetic routes for 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one and its structural analogs?
Methodological Answer: Synthesis of this compound can be approached via:
- Lactam cyclization : Acid-catalyzed cyclization of precursors containing pyrrolidine and pyridinone moieties (e.g., using HCl in DMF or reflux conditions) .
- Acetylation of pyrrolidine precursors : Reacting 5-(pyrrolidin-2-yl)pyridin-2(1H)-one with acetic anhydride under basic conditions (e.g., pyridine or triethylamine) to introduce the acetyl group .
- Multicomponent one-pot reactions : Utilizing ammonium acetate as a catalyst in DMF to assemble the pyridinone and pyrrolidine rings simultaneously .
Q. Table 1: Synthetic Routes for Pyridinone Derivatives
| Method | Key Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Lactam cyclization | HCl/DMF, reflux | 65–75% | |
| Acetylation | Acetic anhydride, base | 80–85% | |
| One-pot synthesis | NH₄OAc, DMF, 80°C | 70% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the acetyl group (δ ~2.1 ppm for CH₃) and lactam carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., pyridinone-pyrrolidine interactions) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄N₂O₂ requires m/z 206.1056) .
Q. What biological activities are reported for pyridin-2-one derivatives, and how do they inform research on this compound?
Methodological Answer: Pyridin-2-one analogs exhibit:
- Antimicrobial activity : Inhibition of bacterial growth (MIC = 50 µg/mL) via disruption of cell wall synthesis .
- Enzyme inhibition : Competitive inhibition of kinases (IC₅₀ ~10 µM) due to acetyl-pyrrolidine interactions with ATP-binding pockets .
- Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., IC₅₀ = 15 µM against HeLa cells) .
Q. Table 2: Biological Activities of Structural Analogs
| Activity | Model System | Key Finding | References |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 50 µg/mL | |
| Kinase inhibition | In vitro assay | IC₅₀ = 10 µM | |
| Anticancer | HeLa cells | IC₅₀ = 15 µM |
Advanced Research Questions
Q. How can researchers resolve contradictory data on the acetylated pyrrolidine moiety’s reactivity in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled solvent studies : Compare reaction outcomes in DMF (polar aprotic) vs. toluene (nonpolar) using kinetic monitoring (e.g., in situ IR spectroscopy) .
- Computational modeling : Density Functional Theory (DFT) calculations to assess solvent effects on transition states .
- Cross-validation : Replicate experiments under inert conditions (e.g., N₂ atmosphere) to rule out solvent degradation .
Q. What computational strategies are recommended to model interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains (e.g., PDB: 3D7) .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) for ≥100 ns .
- Free-energy calculations : Apply MM/GBSA to quantify binding affinity differences between analogs .
Q. How can methodological discrepancies in reported biological activity data be addressed?
Methodological Answer:
- Standardized assays : Adopt OECD guidelines for antimicrobial testing (e.g., broth microdilution) to ensure reproducibility .
- Dose-response validation : Use Hill equation analysis to compare IC₅₀ values across studies .
- Negative controls : Include known inhibitors (e.g., doxycycline for antimicrobial assays) to validate assay sensitivity .
Q. Key Challenges and Solutions
| Challenge | Proposed Solution | References |
|---|---|---|
| Low synthetic yield | Optimize catalyst (e.g., switch from HCl to p-TsOH) | |
| Ambiguous stereochemistry | Chiral HPLC or X-ray analysis | |
| Biological activity variability | Use isogenic cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
